![molecular formula C15H21N3O2S B5750672 1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5750672.png)
1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
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Overview
Description
1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as EPC or EPCCT, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. EPCCT is a member of the piperidinecarboxamide family of compounds and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamideCT is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. 1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamideCT has also been shown to interact with specific receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamideCT has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. In addition, 1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamideCT has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamideCT for lab experiments is its potent and selective activity against specific cellular targets, which makes it a valuable tool for studying various cellular processes. However, one limitation of 1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamideCT is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamideCT, including further investigation of its therapeutic potential in the treatment of cancer and neurodegenerative diseases. Additionally, studies could focus on the development of more efficient synthesis methods for 1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamideCT, as well as the design and synthesis of novel derivatives with improved properties and activity. Finally, research could explore the use of 1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamideCT in other fields, such as material science and nanotechnology, due to its unique chemical structure and properties.
Synthesis Methods
The synthesis of 1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamideCT can be achieved through several methods, including the reaction of piperidinecarboxamide with 4-ethoxyaniline and carbon disulfide, followed by the addition of a reducing agent such as sodium borohydride. The resulting compound is then purified through a series of chromatography steps to obtain a pure product.
Scientific Research Applications
1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamideCT has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamideCT has been shown to exhibit potent antitumor activity, with studies demonstrating its ability to induce apoptosis in cancer cells. 1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamideCT has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta peptides.
properties
IUPAC Name |
1-[(4-ethoxyphenyl)carbamothioyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-2-20-13-5-3-12(4-6-13)17-15(21)18-9-7-11(8-10-18)14(16)19/h3-6,11H,2,7-10H2,1H3,(H2,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNHEALHJPERMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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